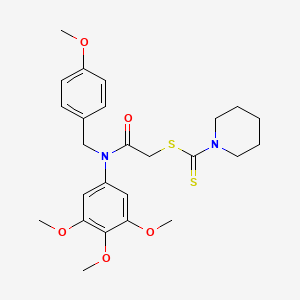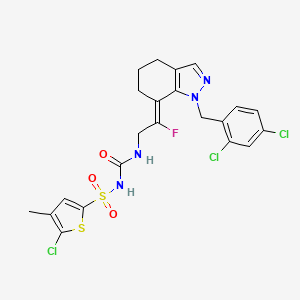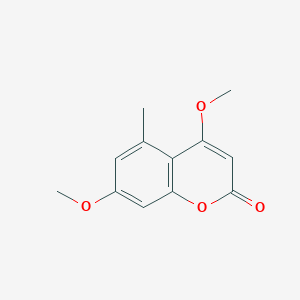
Siderin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siderin is a coumarin derivative produced by the endophytic fungus Aspergillus versicolor, which is found in the green alga Halimeda opuntia in the Red Sea Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Siderin can be synthesized through several conventional methods used for coumarin derivatives. Some common synthetic routes include:
Pechmann Condensation: This involves the condensation of phenols with β-ketoesters under acidic conditions.
Knoevenagel Condensation: This method involves the reaction of aromatic aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the condensation of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound and other coumarin derivatives often involves the use of green chemistry approaches, such as microwave or ultrasound-assisted synthesis, to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Siderin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the coumarin core, leading to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Substitution Reactions: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of this compound .
Scientific Research Applications
Siderin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of siderin involves its ability to interact with various molecular targets through hydrophobic interactions, hydrogen bonding, and π-stacking . These interactions enable this compound to modulate biological pathways, leading to its observed biological effects. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Siderin is compared with other coumarin derivatives such as:
Umbelliferon: Known for its antioxidant and anti-inflammatory properties.
Warfarin: A well-known anticoagulant used in clinical settings.
Novobiocin: An antibiotic with a coumarin core.
This compound is unique due to its specific biological source and its distinct set of biological activities, which make it a valuable compound for various research applications .
Properties
CAS No. |
53377-54-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4,7-dimethoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(15-3)6-11(13)16-10/h4-6H,1-3H3 |
InChI Key |
LLTOPKQGFAAMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


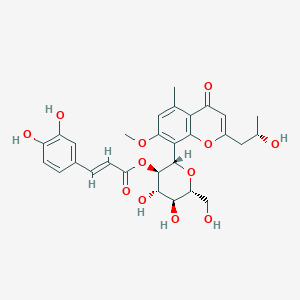
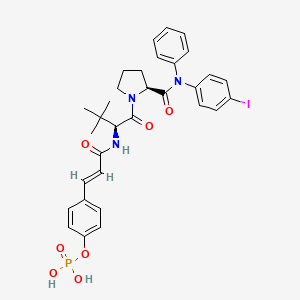
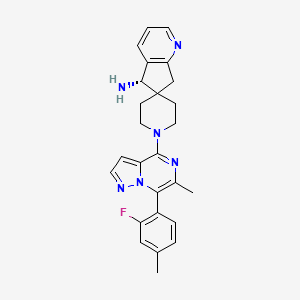
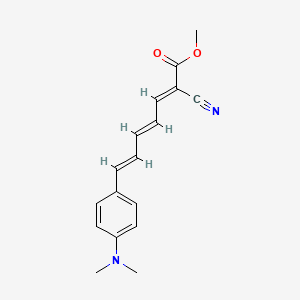
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
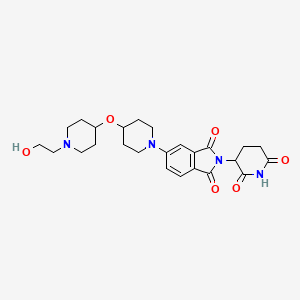
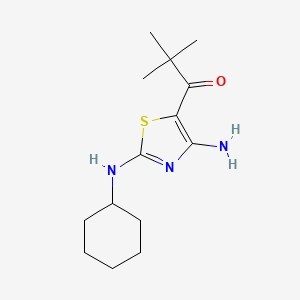
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
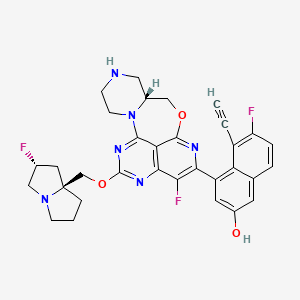
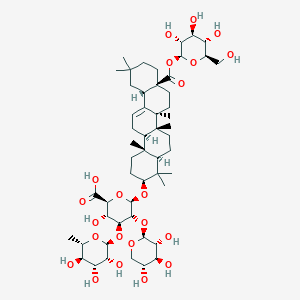
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
